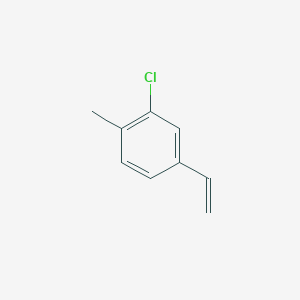
2-Chloro-4-ethenyl-1-methylbenzene
Vue d'ensemble
Description
“2-Chloro-4-ethenyl-1-methylbenzene” is an organic compound with the molecular formula C9H7Cl . It is a derivative of benzene, which is a colorless liquid with an aromatic odor .
Synthesis Analysis
The synthesis of polysubstituted benzenes like “this compound” often involves multistep processes. The order of reactions is critical to the success of the overall scheme . For instance, a bromine can be introduced by bromination with Br2/FeBr3, a methyl group can be introduced by Friedel–Crafts alkylation with CH3Cl/AlCl3, and a nitro group can be introduced by nitration with HNO3/H2SO4 .Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring with a chlorine atom, an ethenyl group, and a methyl group attached to it . The average mass of the molecule is 150.605 Da and the monoisotopic mass is 150.023621 Da .Chemical Reactions Analysis
The chemical reactions of “this compound” are likely to be similar to those of other benzene derivatives. For example, benzene does not undergo addition like other unsaturated hydrocarbons, but can undergo electrophilic aromatic substitution because aromaticity is maintained .Applications De Recherche Scientifique
Methanol-to-Olefins (MTO) Reaction and Catalysts
Research has shown that the Methanol-to-Olefins (MTO) reaction over H-SAPO-34 catalysts is a significant area where compounds like 2-Chloro-4-ethenyl-1-methylbenzene are relevant. The product distribution in this reaction is largely influenced by product shape selectivity, which changes with the degree of pore clogging in the catalyst. This is evident in studies involving isotopic switch experiments (Hereijgers et al., 2009). Additionally, the conversion of methanol to hydrocarbons over zeolite H-ZSM-5 has been explored, highlighting the role of lower methylbenzenes as intermediates in the formation of alkenes (Bjørgen et al., 2007).
Structural and Vibrational Spectroscopic Studies
Structural and vibrational spectroscopic studies of related compounds, like methyl (2E)-2-{[N-(2-formylphenyl)(4-methylbenzene)sulfonamido]methyl}-3-(4-chlorophenyl) prop-2-enoate (MFMSC), provide insights into the behavior of similar chemical structures. This includes analysis using single crystal X-ray diffraction, FT-IR, NMR spectral analysis, and DFT method (Murugavel et al., 2016).
Nonlinear Optical Materials
The study of nonlinear optical materials often involves compounds like this compound. Research in this field focuses on understanding the interactions and properties that contribute to their nonlinearity, such as the synthesis and characterization of new materials with potential applications in optics (Ogawa et al., 2008).
Environmental and Biological Applications
Environmental and biological applications also utilize compounds similar to this compound. For instance, studies on microbial degradation of 1-Chloro-4- Nitrobenzene by Pseudomonas acidovorans XII have provided insights into the biodegradation pathways and potential environmental impact (Shah, 2014).
Mécanisme D'action
Target of Action
The primary target of 2-Chloro-4-ethenyl-1-methylbenzene is likely to be the benzylic position . This is the carbon atom adjacent to the benzene ring, which is known to be particularly reactive due to the stability provided by the aromatic ring .
Mode of Action
The compound can undergo nucleophilic substitution reactions at the benzylic position . In these reactions, a nucleophile (a molecule that donates an electron pair) replaces a leaving group (a molecule that accepts an electron pair). The type of nucleophilic substitution (SN1 or SN2) depends on the nature of the benzylic halide . For instance, primary benzylic halides typically react via an SN2 pathway, while secondary and tertiary benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .
Biochemical Pathways
It’s known that the compound can participate inelectrophilic aromatic substitution reactions . In these reactions, an electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .
Pharmacokinetics
The compound’smolecular weight is 150.605 Da , which suggests it may have good bioavailability, as compounds with a molecular weight below 500 Da are generally well-absorbed.
Action Environment
Environmental factors, such as pH, temperature, and the presence of other molecules, can influence the compound’s action, efficacy, and stability. For instance, the rate of nucleophilic substitution reactions can be influenced by the concentration and nucleophilicity of the nucleophile, the nature of the leaving group, and the solvent used .
Safety and Hazards
Propriétés
IUPAC Name |
2-chloro-4-ethenyl-1-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl/c1-3-8-5-4-7(2)9(10)6-8/h3-6H,1H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQSVJSLLUKWNFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C=C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


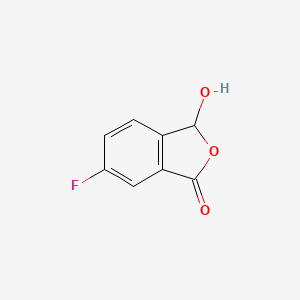
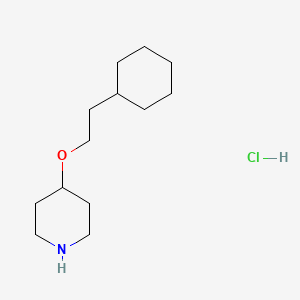
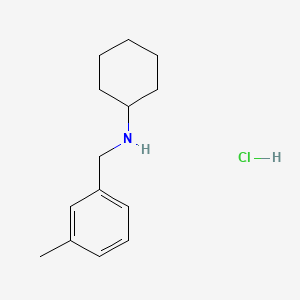
![2-methyl-4-[3-methyl-4-(3-methyl-N-(3-methylphenyl)anilino)phenyl]-N,N-bis(3-methylphenyl)aniline](/img/structure/B3078787.png)

![(3aR,5R,6S,6aR)-2,2-dimethyl-5-(piperidin-1-ylmethyl)-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B3078796.png)
![7-Chloro-5-methyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B3078810.png)

![Ethyl 3,6,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B3078821.png)
![4-Bromo-1-[chloro(difluoro)-methoxy]-2-fluoro-benzene](/img/structure/B3078823.png)
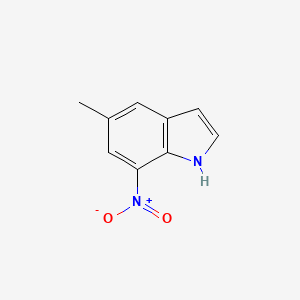
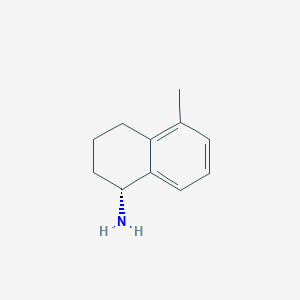
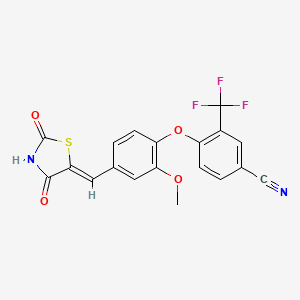
![(5Z)-5-[(3-bromo-4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B3078859.png)
